molecular formula C13H14N6O2 B5711028 7-benzyl-8-hydrazinyl-3-methylpurine-2,6-dione

7-benzyl-8-hydrazinyl-3-methylpurine-2,6-dione

Cat. No.: B5711028
M. Wt: 286.29 g/mol
InChI Key: DTYMBOQJUXMOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-8-hydrazinyl-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that makes it valuable in various scientific research fields. This compound is part of the purine family, which is known for its significant biological and chemical properties.

Preparation Methods

The synthesis of 7-benzyl-8-hydrazinyl-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 7-benzyl-3-methylxanthine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

7-benzyl-8-hydrazinyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-benzyl-8-hydrazinyl-3-methylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-benzyl-8-hydrazinyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form strong interactions with various biological molecules, potentially inhibiting or modifying their functions. This compound may also interfere with cellular processes by binding to enzymes or receptors, leading to altered cellular activities .

Comparison with Similar Compounds

Similar compounds to 7-benzyl-8-hydrazinyl-3-methylpurine-2,6-dione include other purine derivatives such as:

  • 7-benzyl-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

These compounds share structural similarities but differ in their functional groups and reactivity. The unique hydrazinyl group in this compound distinguishes it from other purine derivatives, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

7-benzyl-8-hydrazinyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-18-10-9(11(20)16-13(18)21)19(12(15-10)17-14)7-8-5-3-2-4-6-8/h2-6H,7,14H2,1H3,(H,15,17)(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYMBOQJUXMOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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